REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[C:13]([S:15]C#N)[C:8]2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.P([O-])([O-])([O-])=O>CCO>[NH2:12][C:10]1[S:11][C:7]2[C:8](=[C:13]([SH:15])[CH:14]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[CH:6]=2)[N:9]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC2=C(N=C(S2)N)C(=C1)SC#N
|
Name
|
dithiothreitol
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was used further without any purification
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=2C(N1)=C(C=C(C2)C(C)(C)C)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |